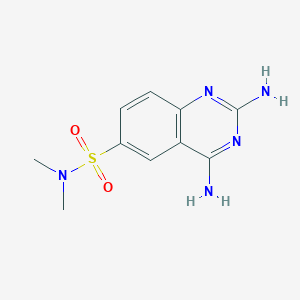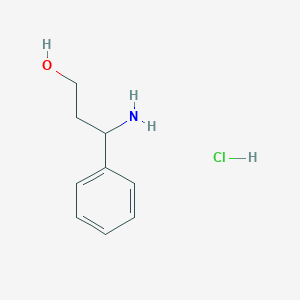![molecular formula C20H18N2O4S B12109518 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C20H18N2O4S and a molecular weight of 382.43 g/mol . This compound is notable for its unique structure, which includes an imidazole ring, a benzyl group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form an intermediate compound, which is then further reacted to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid include:
- 2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C20H18N2O4S |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-26-16-9-7-14(8-10-16)11-17-19(25)22(12-15-5-3-2-4-6-15)20(21-17)27-13-18(23)24/h2-11H,12-13H2,1H3,(H,23,24)/b17-11+ |
InChI-Schlüssel |
IKPIHMNXILVOAO-GZTJUZNOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)







![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
